N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with four methyl groups at the 2, 3, 5, and 6 positions. The compound also features a polar N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl] side chain, which introduces hydroxyl and hydroxymethyl groups.
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S/c1-9-5-10(2)12(4)13(11(9)3)21(19,20)15-14(6-16,7-17)8-18/h5,15-18H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWBHVPIFHWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CO)(CO)CO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can facilitate reduction.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine (Tricine)
- Molecular Formula: C₆H₁₃NO₅
- Key Features :
- Replaces the sulfonamide group with a glycine moiety.
- Zwitterionic nature due to carboxylic acid and amine groups.
- Applications :
- Comparison: The sulfonamide group in the target compound likely reduces zwitterionic behavior, altering solubility and pH buffering capacity.
Bis{N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycinato-κ³O,N,O′}iron(II)
- Molecular Formula : C₁₀H₂₀FeN₂O₁₀ (per ligand)
- Key Features: Coordination complex with Fe(II) bound to two Tricine-derived ligands. Distorted octahedral geometry stabilized by O/N donor atoms .
- Applications: Serves as a model for studying metal-ligand interactions in bioinorganic chemistry.
- Comparison :
- The target compound’s sulfonamide group lacks the carboxylate functionality required for metal coordination, limiting its use in metalloprotein mimicry.
- The tetramethyl aromatic ring may facilitate π-π stacking or hydrophobic interactions absent in the Fe(II)-Tricine complex.
2-[[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]ethanesulfonic Acid (Good’s Buffer)
- Molecular Formula: C₆H₁₅NO₆S
- Key Features :
- Applications :
- Used in cell culture and enzymatic assays requiring minimal metal ion interference.
- Comparison :
- The sulfonamide group in the target compound reduces acidity compared to sulfonic acid, shifting its effective pH range.
- Methyl substitutions on the benzene ring may sterically hinder interactions with biomolecules compared to the smaller ethanesulfonic acid chain.
Comparative Data Table
Research Findings and Implications
- Tricine : Proven critical in resolving low-mass proteins (e.g., 8-kDa phosphoprotein in invertebrate oocytes) due to its low electrophoretic conductivity .
- Target Compound : The tetramethylbenzenesulfonamide group may enhance lipid solubility, making it a candidate for drug delivery systems. However, its lack of zwitterionic properties limits utility as a buffer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
